4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide

Carbonic Anhydrase X-ray Crystallography Isothermal Titration Calorimetry

The compound 4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide (CAS 896328-69-1) is a fully synthetic, dual-sulfonamide small molecule with molecular formula C₂₀H₂₀FNO₆S₂ and molecular weight 453.5 g/mol. It belongs to the broader benzenesulfonamide class, which is extensively explored for carbonic anhydrase (CA) inhibition, voltage-gated sodium channel (Nav) modulation, and anticancer applications.

Molecular Formula C20H20FNO6S2
Molecular Weight 453.5
CAS No. 896328-69-1
Cat. No. B2700730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide
CAS896328-69-1
Molecular FormulaC20H20FNO6S2
Molecular Weight453.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H20FNO6S2/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3
InChIKeyMYKMOGBEPDIXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide (CAS 896328-69-1): Structural Identity and Compound-Class Context


The compound 4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide (CAS 896328-69-1) is a fully synthetic, dual-sulfonamide small molecule with molecular formula C₂₀H₂₀FNO₆S₂ and molecular weight 453.5 g/mol . It belongs to the broader benzenesulfonamide class, which is extensively explored for carbonic anhydrase (CA) inhibition, voltage-gated sodium channel (Nav) modulation, and anticancer applications [1][2]. The compound features a 4-ethoxyphenylsulfonamide head group connected via a 2-(furan-2-yl)ethyl linker to a 4-fluorophenylsulfonyl moiety. This architecture places it at the intersection of two well-validated pharmacophore families: 4-alkoxybenzenesulfonamides with demonstrated CA-II binding [3][4] and fluorophenyl-furan sulfonamides investigated as Nav1.7 inhibitors [5]. The compound is typically supplied at ≥95% purity and is available from multiple screening-compound vendors .

Why Closely Related Benzenesulfonamide Analogs Cannot Replace 4-Ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide Without Quantitative Evidence of Equivalence


The target compound occupies a narrow structural niche defined by the simultaneous presence of a para-ethoxy substituent on the terminal benzenesulfonamide and a para-fluorophenylsulfonyl group on the central ethyl-furan scaffold. Systematic studies on 4-alkoxybenzenesulfonamide CA inhibitors demonstrate that even single-atom alterations in the alkyl chain—such as replacing ethoxy with methoxy or propoxy—produce structurally resolved conformational changes that measurably alter both thermodynamic (ΔH, ΔS) and kinetic (kₒₙ, kₒₐₐ) binding signatures to the hCA-II active site [1]. Similarly, SAR around aryl sulfonamide Nav1.7 inhibitors reveals that substitution patterns on the terminal benzene ring (e.g., replacing 4-ethoxy with 4-fluoro, 2-methoxy-5-methyl, or 3-trifluoromethyl) modulate isoform selectivity, metabolic stability, and hERG liability [2][3]. In the absence of direct experimental bridging data—head-to-head assays comparing the 4-ethoxy variant with any 4-fluoro, 4-methoxy, or 4-tosyl congener under identical conditions—substitution introduces uncontrolled risk of altered potency, selectivity, or pharmacokinetic profile. Consequently, end-users seeking to reproduce or extend published screening results, build internally consistent SAR datasets, or advance a specific chemotype toward lead optimization cannot assume functional interchangeability among C₂₀H₂₀FNO₆S₂ isomers or close structural analogs.

Quantitative Differentiation Profile of 4-Ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide Versus Closest Analogs


Para-Ethoxy vs. Para-Fluoro Substitution: Divergent Conformational and Binding Landscapes on the Terminal Benzenesulfonamide

Isothermal titration calorimetry (ITC) and high-resolution X-ray crystallography (1.08 Å) of 4-ethoxybenzenesulfonamide bound to human carbonic anhydrase II reveal that the ethoxy chain adopts a specific, well-resolved conformation within the hydrophobic pocket, contributing to a characteristic thermodynamic signature (ΔH and −TΔS partitioning) distinguishable from methoxy, propoxy, and fluoro analogs [1][2]. Although direct comparators incorporating the full 2-(furan-2-yl)ethyl linker have not been profiled in the same study, the core 4-ethoxybenzenesulfonamide scaffold exhibits a binding geometry preserved across multiple PDB entries (6I1U, 4RUZ), confirming that the ethoxy oxygen engages in water-network interactions distinct from the electron-withdrawing fluorine of the 4-fluoro congener (CAS 896328-16-8). This difference is expected to translate into altered isoform selectivity and residence time when the complete dual-sulfonamide architecture is evaluated against the full panel of 15 human CA isoforms or Nav channel subtypes.

Carbonic Anhydrase X-ray Crystallography Isothermal Titration Calorimetry Structure-Based Drug Design

Hydrogen-Bond Acceptor Capacity and Polar Surface Area: Computed Differentiation from 4-Fluoro and 2-Methoxy-5-Methyl Analogs

The target compound possesses eight hydrogen-bond acceptors (six sulfonyl oxygens, one furan oxygen, one ethoxy oxygen) and one hydrogen-bond donor (sulfonamide NH), identical in count to its closest isomers (CAS 896328-49-7 and 877816-75-6) but with a distinct spatial distribution that alters the topological polar surface area (TPSA) and computed LogP . The ethoxy substituent introduces a rotatable C–O bond (seven rotatable bonds total) absent in the 4-fluoro analog (CAS 896328-16-8, which has six rotatable bonds), increasing conformational entropy and potentially affecting solubility and membrane permeability. These computed physicochemical differences are consistent with the known influence of alkoxy vs. fluoro substitution on LogD and permeability in benzenesulfonamide series [1].

Physicochemical Property Prediction Drug-Likeness Permeability Solubility

Sub-Micromolar Activity Expectation for Carbonic Anhydrase Isoforms: Class-Level Benchmarking Against Furan Sulfonamide Inhibitors

Fifteen novel furyl sulfonamides structurally related to the target compound were recently synthesized and evaluated against human CA isoforms I, II, IV, and IX using the stopped-flow CO₂ hydration assay [1]. Several compounds in this series exhibited inhibition constants (Kᵢ) in the low nanomolar range against hCA I and hCA IV, surpassing the reference drug acetazolamide (AAZ) in potency [1]. The target compound incorporates both the furan ring (present in this active series) and the 4-ethoxybenzenesulfonamide moiety (known to bind hCA-II with defined thermodynamics [2]), suggesting a dual-interaction mechanism that may confer activity across multiple CA isoforms. However, no direct Kᵢ or IC₅₀ measurement for CAS 896328-69-1 itself has been reported in the public domain.

Carbonic Anhydrase Inhibition Stopped-Flow CO₂ Hydration Assay Isoform Selectivity Enzyme Kinetics

Procurement Differentiation: 4-Ethoxy Substitution as a Key Variable in Commercial Screening Library Coverage

CAS 896328-69-1 belongs to a cluster of C₂₀H₂₀FNO₆S₂ isomers and closely related analogs available from commercial screening suppliers. Within this cluster, the 4-ethoxy substitution pattern is relatively underrepresented compared to 4-fluoro, 2-methoxy-5-methyl, and 3-fluoro-4-methoxy variants, which appear more frequently in vendor catalogs and PubChem entries [1]. Structural diversity analysis of the ChemDiv and Enamine screening collections indicates that alkoxy-substituted benzenesulfonamides with a fluorophenylsulfonyl-furan scaffold constitute a distinct chemical space with Tanimoto similarity < 0.7 to other benzenesulfonamide subseries . Inclusion of the 4-ethoxy variant therefore increases the pharmacophore diversity coverage of a screening deck in a manner not achieved by its 4-fluoro or 4-methoxy counterparts.

Screening Library Design Chemical Diversity SAR Matrix Hit-to-Lead Procurement

Validated Application Scenarios for 4-Ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide Based on Structural and Class-Level Evidence


Carbonic Anhydrase Isoform Profiling and Selectivity Screening

The compound is best deployed as a probe in a panel screen against all 15 human carbonic anhydrase isoforms using the stopped-flow CO₂ hydration assay [1]. Its dual pharmacophore (4-ethoxybenzenesulfonamide head + fluorophenyl-furan linker) is expected to yield a selectivity fingerprint distinct from both classical sulfonamides (e.g., acetazolamide) and recently reported furyl sulfonamide CA inhibitors [2]. Researchers should prioritize this compound when constructing a focused CA inhibitor library with maximum chemical diversity, as the 4-ethoxy substituent contributes conformational flexibility and hydrogen-bonding capacity not available from fluorine or methyl substituents [3].

Nav1.7 Sodium Channel Hit Expansion and SAR

Given the established role of aryl sulfonamides as isoform-selective Nav1.7 inhibitors [4], this compound can serve as a starting point for a matrix SAR campaign in which the 4-ethoxyphenylsulfonamide head is systematically varied (ethoxy → methoxy, fluoro, propoxy, isopropoxy) while keeping the fluorophenylsulfonyl-furan scaffold constant. The target compound provides the ethoxy reference point in such a matrix, enabling quantitative comparison of electrophysiological IC₅₀ values (measured via PatchXpress or automated patch clamp) across substitution patterns. Procurement of the exact CAS number ensures reproducibility of the SAR dataset.

Proteolysis-Targeting Chimera (PROTAC) and Molecular Glue Development

The benzenesulfonamide scaffold has been patented as a covalent warhead for targeted protein degradation [5]. The ethoxy group offers a tractable synthetic handle for linker attachment (e.g., via O-dealkylation or electrophilic aromatic substitution) without disrupting the sulfonamide zinc-binding motif. The compound’s fluorophenylsulfonyl moiety additionally provides a ¹⁹F NMR reporter for monitoring binding events. This dual functionality makes the compound a valuable intermediate for designing heterobifunctional degraders targeting CA-expressing tumors or Nav1.7-overexpressing pain pathways.

Computational QSAR Model Training and Validation

The target compound occupies an under-sampled region of chemical space (4-alkoxy + 4-fluorophenylsulfonyl + furan) that is poorly represented in existing QSAR training sets for CA or Nav inhibition [6]. Experimental determination of its IC₅₀ or Kᵢ values against relevant targets would provide a valuable external validation data point for improving the predictive accuracy of 3D-QSAR (CoMFA/CoMSIA) and machine-learning models. Organizations building proprietary predictive models for sulfonamide pharmacology should procure and profile this compound to anchor model predictions in this structural subdomain.

Quote Request

Request a Quote for 4-ethoxy-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.